molecular formula C20H25N5O2S B2981443 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 852144-46-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2981443
M. Wt: 399.51
InChI Key: TYXVMHFGHBOMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with complex structures, including those with indole, triazole, and piperidine components, have been synthesized using various methods, including click chemistry, and characterized using techniques such as IR, NMR, MS studies, and single-crystal XRD analysis. These studies often aim to explore new synthetic routes or understand the structural properties of these compounds for further applications in material science or biology (Govindhan et al., 2017).

Biological Activities and Applications

  • The cytotoxicity and potential biological applications of synthesized compounds are evaluated to understand their pharmacokinetic nature and their interactions with biological molecules such as human serum albumin. These studies are crucial for developing new therapeutic agents or investigating compounds' biological effects (Govindhan et al., 2017).
  • Compounds bearing similarities in structure have been evaluated for their wound-healing potential in vivo, indicating that such molecules can have significant therapeutic benefits. The structure-activity relationship (SAR) studies reveal that specific functional groups and electronic properties can influence biological activity (Vinaya et al., 2009).

Molecular Docking and Pharmacological Potential

  • Molecular docking studies are performed on structurally similar compounds to predict their binding modes within protein active sites. This approach is instrumental in drug discovery, allowing researchers to identify potential inhibitors for targets like enzymes involved in disease pathways. These studies contribute to the design and development of new therapeutic agents with specific activity profiles (Sharma et al., 2019).

Analytical and Environmental Applications

  • Analytical methodologies based on LC-MS/MS for detecting new psychoactive substances in wastewater samples include synthetic cannabinoids, cathinones, piperazines, and pyrrolidophenones. This research highlights the importance of developing sensitive and reliable methods for environmental monitoring and assessing community drug use (Borova et al., 2015).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-27-12-11-25-19(16-13-21-17-8-4-3-7-15(16)17)22-23-20(25)28-14-18(26)24-9-5-2-6-10-24/h3-4,7-8,13,21H,2,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXVMHFGHBOMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

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